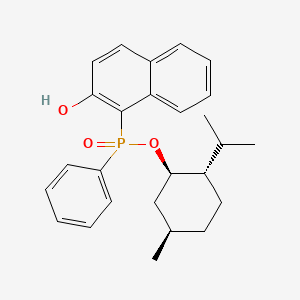
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate is a complex organic compound that features a cyclohexyl ring substituted with isopropyl and methyl groups, a naphthalenyl group, and a phenyl group bonded to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate typically involves multi-step organic reactions. One common approach is the reaction of a cyclohexyl derivative with a naphthalenyl phenyl phosphinate under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of substituted phosphinate derivatives.
Wissenschaftliche Forschungsanwendungen
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound can bind to metal ions, proteins, or other biomolecules, influencing their activity and function. The phosphinate group plays a crucial role in these interactions, often acting as a coordinating ligand or a reactive site for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Phenyl-2-phthalimidopropionic acid derivatives: These compounds share structural similarities with the naphthalenyl and phenyl groups.
Naphthalen-1-yl derivatives: Compounds containing the naphthalenyl group exhibit similar chemical properties and reactivity.
Phosphinate esters: These compounds have similar phosphinate functional groups and can undergo comparable chemical reactions.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C26H31O3P |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]naphthalen-2-ol |
InChI |
InChI=1S/C26H31O3P/c1-18(2)22-15-13-19(3)17-25(22)29-30(28,21-10-5-4-6-11-21)26-23-12-8-7-9-20(23)14-16-24(26)27/h4-12,14,16,18-19,22,25,27H,13,15,17H2,1-3H3/t19-,22+,25-,30?/m1/s1 |
InChI-Schlüssel |
OZNZDVCXZKCDJR-JJAMZRKWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
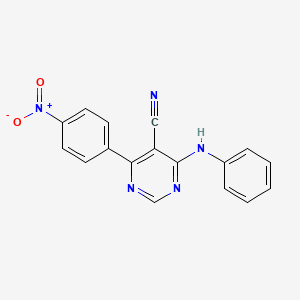
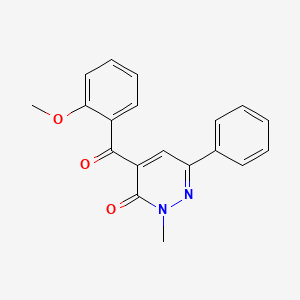
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
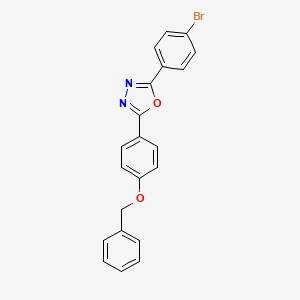
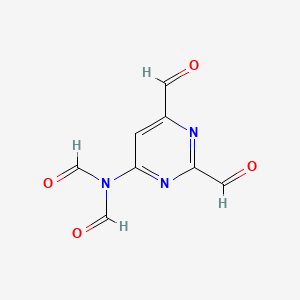
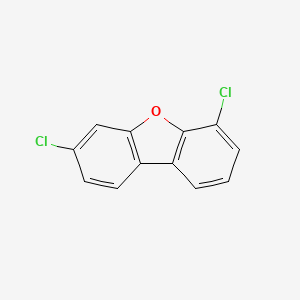
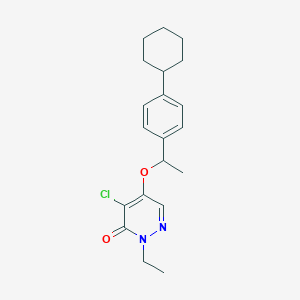
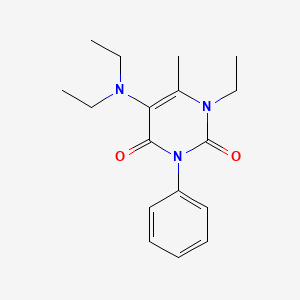
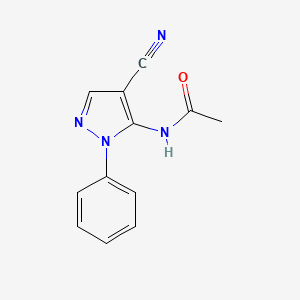
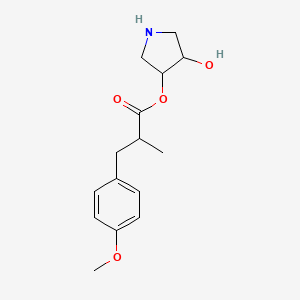
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)
